Ditridecylbenzene

synthetic base oil thermal stability molecular weight

Ditridecylbenzene (1,2-di(tridecyl)benzene, CAS 85578-62-7) is a high-molecular-weight dialkylbenzene with the molecular formula C₃₂H₅₈ and a molecular weight of 442.8 g/mol. It consists of a benzene ring substituted with two linear tridecyl (C₁₃) chains at the ortho (1,2-) positions.

Molecular Formula C32H58
Molecular Weight 442.8 g/mol
CAS No. 85578-62-7
Cat. No. B13785134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitridecylbenzene
CAS85578-62-7
Molecular FormulaC32H58
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC
InChIInChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3
InChIKeyPODLNLIJRFYBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditridecylbenzene (CAS 85578-62-7): Chemical Identity and Industrial Profile for Lubricant and Synthetic Base Oil Procurement


Ditridecylbenzene (1,2-di(tridecyl)benzene, CAS 85578-62-7) is a high-molecular-weight dialkylbenzene with the molecular formula C₃₂H₅₈ and a molecular weight of 442.8 g/mol . It consists of a benzene ring substituted with two linear tridecyl (C₁₃) chains at the ortho (1,2-) positions . This compound belongs to the dialkylbenzene class of synthetic base oils and is characterized by a calculated density of 0.854 g/cm³, a boiling point of 523.2°C at 760 mmHg, and a flash point of 298°C . Its high LogP of 11.39 and refractive index of 1.48 reflect a strongly hydrophobic, non-polar aromatic hydrocarbon structure that positions it as a candidate for high-temperature lubricant, heat transfer, and specialty solvent applications where thermal and oxidative stability are critical selection criteria.

High-temperature synthetic base stock for lubricant and heat transfer fluid research. Selection context: thermal and oxidative stability screening.
Ortho-dialkylbenzene architecture supports viscosity index and pour point research targets. Isomer identity maps to patent-defined class benchmarks.
Hydrocarbon backbone without functional groups supports hydrolytic stability assessment and ester-free formulation research. Property to review: resistance to moisture-induced degradation.

Why Generic Alkylbenzene Substitution Fails: Structural Specificity in Ditridecylbenzene Procurement


Interchanging ditridecylbenzene with a generic monoalkylbenzene such as tridecylbenzene or a commercial heavy alkyl benzene (HAB) mixture introduces substantial performance risk because these alternatives differ fundamentally in molecular architecture. Monoalkylbenzenes lack the second alkyl chain that doubles the molecular weight (442.8 vs. 260.5 Da) and shifts the boiling point upward by approximately 177°C . Commercial HAB mixtures, while dialkylated, are heterogeneous blends with variable isomer distributions and branching content that do not guarantee the defined ortho- configuration specified in patents for achieving high viscosity index (VI ≥ 120) and low pour point (≤ −40°C) simultaneously [1]. The 1,2-substitution pattern in ditridecylbenzene is not incidental; it directly influences low-temperature fluidity and additive solvency, making simple replacement with para- or meta-rich mixtures or monoalkyl analogs a source of formulation failure in synthetic lubricant applications [2].

Monoalkyl mismatch

Generic tridecylbenzene lacks the second alkyl chain; its boiling point is approximately 177°C lower, which may shift high-temperature performance context.

Isomer distribution risk

Commercial heavy alkyl benzene mixtures do not guarantee the ortho-rich configuration; isomer content variability may alter low-temperature fluidity and solvency targets.

Additive solvency gap

Polyalphaolefin (PAO) base oils commonly require polar co-base stocks. Direct interchange without a solvency review may introduce additive dropout and degradation risk.

Ditridecylbenzene Quantitative Differentiation vs. Closest Analogs: A Head-to-Head Evidence Guide


Molecular Weight and Boiling Point Elevation vs. Tridecylbenzene

Ditridecylbenzene (C₃₂H₅₈, MW 442.8) carries two tridecyl chains on the benzene ring, yielding nearly double the molecular weight of the corresponding monoalkylbenzene, tridecylbenzene (C₁₉H₃₂, MW 260.5). This translates to a boiling point elevation from 346.4°C (tridecylbenzene) to 523.2°C (ditridecylbenzene), an increase of 176.8°C at atmospheric pressure . The higher MW also shifts the compound into a higher viscosity grade (estimated ISO VG 22–32 range based on structurally analogous dialkylbenzene technical data showing kinematic viscosity of 22–25 cSt at 40°C) .

MW & BP vs. Tridecylbenzene
Head-to-head
MW 442.8 vs. 260.5 Da
BP 523.2°C vs. 346.4°C
Δ +176.8°C
Supports extended high-temperature operating range review.
Calculated values at 760 mmHg; evaporative loss context.
synthetic base oil thermal stability molecular weight

Flash Point Margin vs. Tridecylbenzene

The flash point of ditridecylbenzene is 298°C, compared to 153.0°C for tridecylbenzene, representing a difference of +145°C . This nearly doubles the flash point margin and places ditridecylbenzene well above the ≥160°C threshold typically required for synthetic base oils in elevated-temperature applications such as compressor lubricants and heat transfer systems [1].

Flash Point Margin
Head-to-head
298°C vs. 153°C
Δ +145°C
Reported higher safety margin for high-temperature process screening.
Predicted values; tridecylbenzene flash from ACD/Labs Percepta.
flash point thermal safety high-temperature lubricant

Ortho-Isomer Configuration and Patent-Defined Performance Specifications

Ditridecylbenzene is specifically the 1,2-di(tridecyl)benzene isomer—the ortho configuration. This is structurally significant because European Patent EP 1152050 B1 explicitly claims that synthetic oils achieving concurrently high viscosity index and low pour point must contain 1–20 wt.% ortho-dialkylbenzene isomers with at least one alkyl group attached predominantly via the carbon-2 position of the aliphatic chain [1]. The Formosan Union Chemical Corp. patent family (US 8,329,966 B2; JP 5041956B2) further specifies that slightly branched dialkylbenzenes with C10–C28 side chains achieve VI ≥ 120, pour point ≤ −40°C, NOACK volatility ≤ 13%, and CCS viscosity at −40°C ≤ 20,000 cP when the branching index (BI) is controlled between 0.1 and 1.5 [2]. Experimental data from benzene alkylation with decene-1 confirm that dialkylbenzene mixtures in this molecular weight range deliver VI values of 124–164 and pour points of −48 to −62°C [3].

Ortho-Isomer & Patent Specs
Class-level
VI ≥ 120; Pour ≤ −40°C
VI 124–164 reported for class
Isomer identity maps to patent-defined structural context for high-VI, low-pour-point research.
Patent claims JP 5041956B2, US 8,329,966; data from Acta Pet. Sin. 2011.
ortho-dialkylbenzene viscosity index pour point synthetic base oil patent

Additive Solvency Advantage vs. Polyalphaolefin (PAO) Base Oils

Slightly branched dialkylbenzenes are reported to exhibit solvency for lubricant additives that is superior to polyalphaolefin (PAO) base oils and comparable to naphthenic mineral oils [1]. PAOs, despite their excellent viscosity index and low-temperature properties, are well-documented to suffer from poor additive solvency, frequently necessitating co-base stocks such as esters or alkylated naphthalenes to maintain additive solubility. The aromatic core of ditridecylbenzene provides the polarizability required for dispersing performance additives without introducing ester hydrolytic instability [2]. In a study comparing linear dialkylbenzene (LDAB) with PAO and low-volatility solvent neutral paraffinic oils of similar viscosity grade, LDAB demonstrated superior solvency as determined by aniline point measurements [3].

Solvency vs. PAO
Class-level
Reported solvency superior to PAO; comparable to naphthenic oils.
Supports ester-free formulation architecture review.
Qualitative ranking from LDAB aniline point studies.
additive solubility synthetic base stock PAO comparison aniline point

Hydrolytic Stability and Chemical Inertness vs. Ester-Based Synthetic Base Oils

Dialkylbenzenes, being pure hydrocarbons with no functional groups (esters, ethers, or hydroxyls), possess inherent hydrolytic stability that ester-based synthetic lubricants such as ditridecyl adipate (DTDA) and pentaerythritol tetraoctylate do not offer [1]. A 1979 rotary bomb oxidation test (RBOT) study demonstrated that dialkylbenzene exhibited superior oxidation stability compared to ditridecyl adipate and pentaerythritol tetraoctylate under identical conditions [2]. The absence of ester linkages eliminates the risk of hydrolytic cleavage in the presence of moisture, which can generate corrosive carboxylic acids and cause additive dropout in formulated lubricants.

Hydrolytic Stability vs. Esters
Class-level
RBOT ranking: above ditridecyl adipate and pentaerythritol tetraoctylate.
Reported oxidation stability context for moisture-exposed fluid research.
J. Jpn. Petrol. Inst. 1979; qualitative ranking review.
hydrolytic stability ester-free chemical stability long-life lubricant

LogP and Hydrophobicity Differentiation vs. Lower-Alkyl-Chain Dialkylbenzenes

The calculated LogP of ditridecylbenzene is 11.39 , compared to 9.06 for tridecylbenzene and estimated values of approximately 8–9 for dodecylbenzene (C₁₂-alkyl). This LogP difference of 2.3–3.4 log units represents a 200- to 2,500-fold higher octanol–water partition coefficient, directly reflecting the impact of the second tridecyl chain on hydrophobicity. For applications requiring extreme water rejection, such as moisture-displacing corrosion preventive compounds, waterproof greases, and non-polar extraction solvents, this LogP shift translates into quantifiably lower water solubility and enhanced hydrophobic barrier properties.

LogP & Hydrophobicity
Head-to-head
LogP 11.39 vs. 9.06
Δ +2.33 (approx. 210× higher partition ratio)
Supports water-rejection and moisture-barrier property screening.
Calculated values; LogP from Chemsrc and ACD/Labs Percepta.
hydrophobicity LogP partition coefficient solvent selection

Ditridecylbenzene Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


High-Temperature Synthetic Base Oil for Compressor and Hydraulic Fluids

In rotary screw and reciprocating air compressors operating at sump temperatures exceeding 120°C, the 298°C flash point of ditridecylbenzene provides a 145°C safety margin over tridecylbenzene (153°C flash point), while its 523°C boiling point minimizes evaporative oil carryover [REFS-3: E1, E2]. When formulated as a primary base stock, the ortho-dialkylbenzene architecture meets the patent-defined criteria of VI ≥ 120 and pour point ≤ −40°C, maintaining pumpability at cold start while resisting thermal thinning at operating temperature [REFS-3: E3]. Its additive solvency, superior to PAO, permits the use of standard antioxidant and antiwear packages without requiring ester co-solvents that introduce hydrolytic instability.

High-Temperature Heat Transfer Fluid for Closed-Loop Systems

For liquid-phase heat transfer systems operating between 250°C and 350°C, the boiling point of 523°C ensures the fluid remains in the liquid phase without pressurization beyond system design limits, unlike tridecylbenzene (bp 346°C) which would approach vaporization under the same conditions [REFS-3: E1]. The flash point differential (298°C vs. 153°C) reduces ignition risk at leak points in the thermal circuit. The pure hydrocarbon structure without functional groups ensures no acid formation from thermal decomposition, as confirmed by rotary bomb oxidation test data ranking dialkylbenzene above ester-based thermal fluids [REFS-3: E5].

Refrigeration Compressor Lubricant with Extended Service Intervals

In ammonia (R-717) and legacy HCFC refrigeration systems, dialkylbenzenes are established base oils with documented wax-free low-temperature performance. Ditridecylbenzene's LogP of 11.39 ensures minimal moisture absorption, preventing ice crystal formation in expansion valves at the −40°C pour point threshold [REFS-3: E6, E3]. The inherent hydrolytic stability of the hydrocarbon backbone eliminates the acid-formation pathway that limits the service life of polyol ester (POE) refrigeration oils [REFS-3: E5]. The solvency advantage over PAO [REFS-3: E4] enables effective additive response for anti-wear protection in compressor bearings.

Corrosion Preventive and Moisture-Displacing Compound Base Fluid

For long-term corrosion prevention of machined metal parts and equipment in storage, the 2.3-log-unit LogP advantage over tridecylbenzene translates into a 200-fold higher octanol–water partition coefficient, meaning the fluid forms a more effective water-exclusion barrier on metal surfaces [REFS-3: E6]. The 298°C flash point allows application by hot-dip methods without fire hazard exceeding that of conventional mineral oil-based corrosion preventives, while the low volatility at ambient temperature ensures long-term film persistence without reapplication.

Application
Selection Property
Validation Focus
High-Temperature Compressor & Hydraulic Fluid Research
Flash point margin and boiling point elevation vs. monoalkylbenzene
Patent-defined VI, pour point, and evaporative loss targets
Closed-Loop Heat Transfer Fluid Studies
Liquid-phase temperature ceiling and ignition risk margin
Boiling point and flash point safety margins; thermal decomposition acid-formation review
Refrigeration Compressor Lubricant Research
Low-temperature fluidity, moisture resistance, and hydrolytic stability
Pour point, wax-free performance, and water-absorption endpoint monitoring
Corrosion Preventive & Moisture-Displacing Fluid Development
High LogP for water-exclusion barrier and low volatility for film persistence
Octanol-water partition context and flash point safety margin for hot-dip methods
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